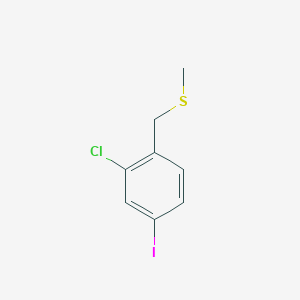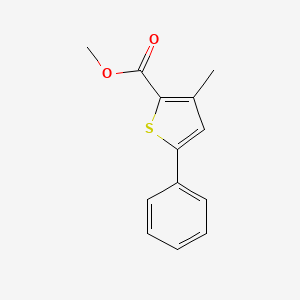
Methyl 3-methyl-5-phenylthiophene-2-carboxylate
Overview
Description
Methyl 3-methyl-5-phenylthiophene-2-carboxylate is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of Methyl 3-methyl-5-phenylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Methyl 3-methyl-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like bromine or chlorine.
Scientific Research Applications
Methyl 3-methyl-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl 3-methyl-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Known for its use in microwave-assisted synthesis.
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Utilized in various industrial applications.
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C13H12O2S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
methyl 3-methyl-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H12O2S/c1-9-8-11(10-6-4-3-5-7-10)16-12(9)13(14)15-2/h3-8H,1-2H3 |
InChI Key |
IJFPWDLPYQGDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Trifluoromethoxyphenyl)-methylidene]-hydrazine](/img/structure/B8424668.png)
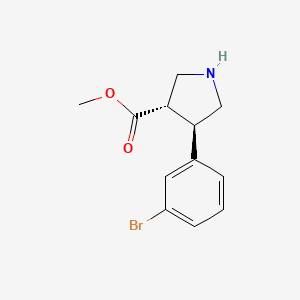

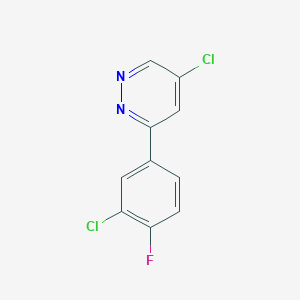
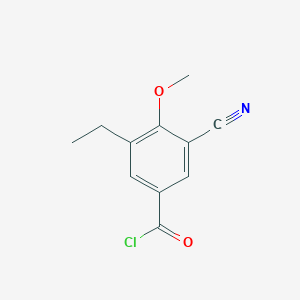
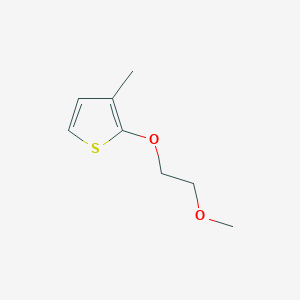
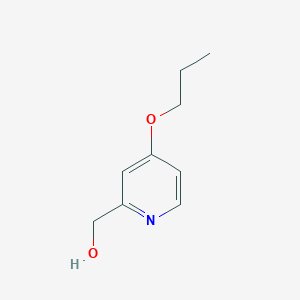
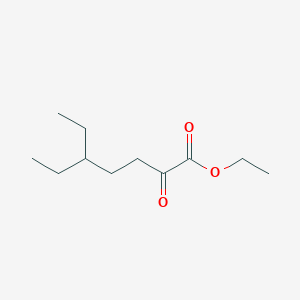
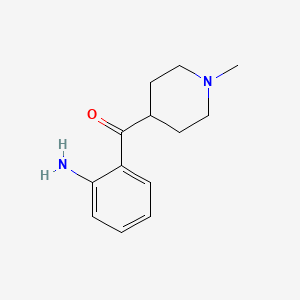
![5-ethylsulfanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8424738.png)
![Tris[2-(salicylamino)ethyl]amine](/img/structure/B8424741.png)
